1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide
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Overview
Description
1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide is a chemical compound with the molecular formula C14H13Br2N. It is a brominated derivative of indene and pyridinium, which are both significant in organic chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide typically involves the bromination of 2,3-dihydro-1H-indene followed by a reaction with pyridine. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of both indene and pyridinium moieties allows for potential cyclization reactions, forming more complex ring structures.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s brominated structure makes it useful in studying bromine’s biological effects and interactions with biological molecules.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism by which 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through bromine’s reactivity, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide include other brominated indene and pyridinium derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:
1-(2-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide: Similar structure but with bromine at a different position, leading to different reactivity.
5-Bromo-1-indanone: Another brominated indene derivative with different functional groups and applications.
Properties
CAS No. |
90693-20-2 |
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Molecular Formula |
C14H13Br2N |
Molecular Weight |
355.07 g/mol |
IUPAC Name |
1-(1-bromo-2,3-dihydroinden-1-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H13BrN.BrH/c15-14(16-10-4-1-5-11-16)9-8-12-6-2-3-7-13(12)14;/h1-7,10-11H,8-9H2;1H/q+1;/p-1 |
InChI Key |
PVPHEGSUKHGSCN-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C2=CC=CC=C21)([N+]3=CC=CC=C3)Br.[Br-] |
Origin of Product |
United States |
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